molecular formula C19H20FN5O B2357385 4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole CAS No. 2380080-26-0

4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole

Cat. No. B2357385
M. Wt: 353.401
InChI Key: GINKBHMDDFCUEB-UHFFFAOYSA-N
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Description

The compound “4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole” is a complex organic molecule. It contains several functional groups including a pyridazinone ring, a piperazine ring, and an oxazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds bearing pyridazinone and triazole ring structures have been synthesized as potential acetylcholinesterase inhibitors . The synthesis of these compounds typically involves various organic reactions, including ring formation and functional group transformations .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several ring structures and functional groups. The exact molecular structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyridazinone ring could potentially undergo reactions at the nitrogen atoms or the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the fluorophenyl group could potentially influence the compound’s polarity and solubility.

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The compound could potentially be further studied for its biological activity, such as its potential as an acetylcholinesterase inhibitor . Additionally, modifications could be made to the compound’s structure to optimize its properties for specific applications .

properties

IUPAC Name

4-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O/c1-14-21-17(13-26-14)12-24-7-9-25(10-8-24)19-6-5-18(22-23-19)15-3-2-4-16(20)11-15/h2-6,11,13H,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINKBHMDDFCUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine

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